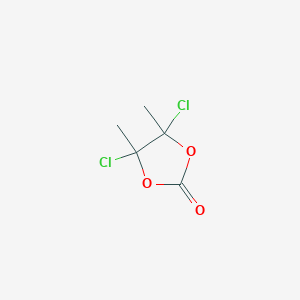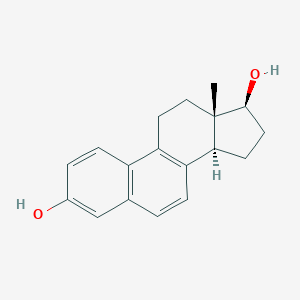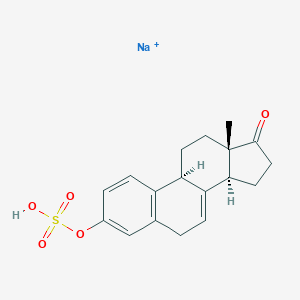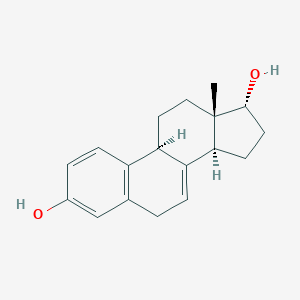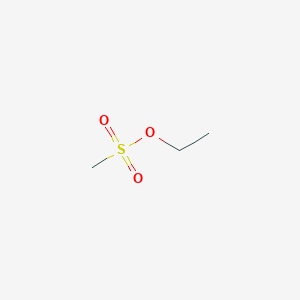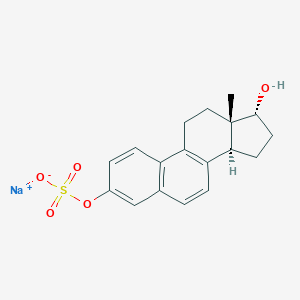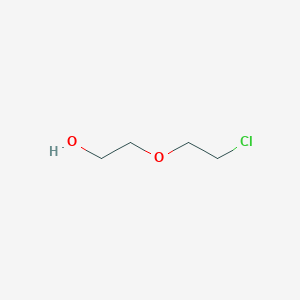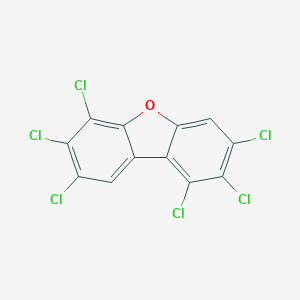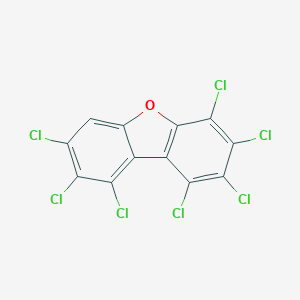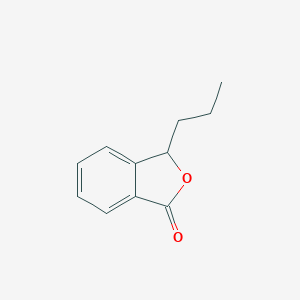
2-(1-哌嗪基)嘧啶
概述
描述
“2-(1-Piperazinyl)pyrimidine” is a chemical compound and a piperazine derivative . It is known to act as an antagonist of the α2-adrenergic receptor and, to a much lesser extent, as a partial agonist of the 5-HT1A receptor . It is used as an anti-anxiety drug .
Synthesis Analysis
The synthesis of “2-(1-Piperazinyl)pyrimidine” involves the reaction of piperazine with chloropyrimidine in the presence of K2CO3 . The reaction is carried out in water at a temperature between 50-65°C. The product is then extracted with chloroform, dried over Na2SO4, and evaporated in vacuum to yield the compound .
Molecular Structure Analysis
The molecular formula of “2-(1-Piperazinyl)pyrimidine” is C8H12N4 . The molecular weight is 164.21 .
Chemical Reactions Analysis
“2-(1-Piperazinyl)pyrimidine” is a piperazine-based derivative and is a metabolite of buspirone . It may be used as a derivatization reagent for the carboxyl groups on peptides .
Physical And Chemical Properties Analysis
“2-(1-Piperazinyl)pyrimidine” appears as a clear yellow liquid after melting . Its refractive index is 1.587 at 20°C . It has a boiling point of 277°C and a density of 1.158 g/mL at 25°C .
科学研究应用
抗血小板药物
- 2-(1-哌嗪基)嘧啶衍生物,包括2-(1-哌嗪基)香豆素和6-(1-哌嗪基)嘧啶-4(3H)-酮,在体外显示出显著的抗血小板活性。这些化合物,特别是香豆素,对抑制人类血小板聚集 (Roma et al., 2003) 非常有效。
阿尔茨海默病治疗
- 哌嗪基嘧啶衍生物已被开发为γ-分泌酶调节剂,可能对治疗阿尔茨海默病有用。这些化合物在Notch裂解方面具有显著的选择性,这是治疗应用中的重要因素 (Rivkin et al., 2010)。
抗菌药物
- 某些2-(1-哌嗪基)嘧啶化合物,如8-烷基和8-乙烯基-5,8-二氢-5-酮衍生物,已显示出显著的抗菌活性,特别是对革兰氏阴性细菌,包括铜绿假单胞菌 (Matsumoto & Minami, 1975)。
血小板聚集抑制
- 哌嗪基-谷氨酸-嘧啶,带有嘧啶的4位各种取代基,已合成为P2Y12拮抗剂以抑制血小板聚集。这些化合物的改性已导致其具有更高的效力和生物利用度 (Parlow et al., 2009)。
抗氧化活性
- 新型2-(2-羟基苯基)嘧啶/苯并噻唑取代的黄酮已被合成并评估其抗氧化效力。这些化合物显示出显著的自由基清除活性,其中含有苯并噻唑的化合物更为有效 (Kładna等人,2018)。
抗真菌活性
- 已确定某些2-(1-哌嗪基)嘧啶衍生物作为选择性的新型康柯克菌生长抑制剂,这是一种真菌病原体 (Fellah et al., 1996)。
抗组胺活性
- 嘧啶衍生物,包括带有哌嗪基团的化合物,已被合成并展示出显著的抗组胺活性,与标准药物如美匹拉明相当 (Rahaman et al., 2009)。
作用机制
Target of Action
2-(1-Piperazinyl)pyrimidine, also known as 1-(2-Pyrimidyl)piperazine (1-PP), primarily targets the α2-adrenergic receptors and, to a lesser extent, the 5-HT1A receptors . The α2-adrenergic receptors play a crucial role in regulating neurotransmitter release, particularly norepinephrine, while the 5-HT1A receptors are involved in serotonin signaling .
Mode of Action
1-PP acts as an antagonist at the α2-adrenergic receptors, inhibiting their activity. This antagonism leads to an increase in the release of norepinephrine. Additionally, 1-PP functions as a partial agonist at the 5-HT1A receptors, which modulates serotonin levels . These interactions result in altered neurotransmitter dynamics, impacting mood and anxiety levels.
Biochemical Pathways
The primary biochemical pathways affected by 1-PP include the noradrenergic and serotonergic pathways. By blocking α2-adrenergic receptors, 1-PP enhances norepinephrine release, which can lead to increased alertness and reduced depressive symptoms. The partial agonism at 5-HT1A receptors influences serotonin signaling, contributing to anxiolytic effects .
Pharmacokinetics
The pharmacokinetics of 1-PP involve its absorption, distribution, metabolism, and excretion (ADME) properties. After administration, 1-PP is absorbed into the bloodstream and distributed throughout the body. It undergoes metabolism primarily in the liver, where it is converted into various metabolites. The compound and its metabolites are eventually excreted through the kidneys . These properties influence its bioavailability and duration of action.
Result of Action
At the molecular level, 1-PP’s antagonism of α2-adrenergic receptors results in increased norepinephrine release, which can enhance mood and cognitive function. The partial agonism at 5-HT1A receptors helps to stabilize serotonin levels, providing anxiolytic effects. At the cellular level, these actions can lead to improved neurotransmitter balance and reduced symptoms of anxiety and depression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the efficacy and stability of 1-PP. For instance, extreme pH levels can affect the compound’s stability, while high temperatures may accelerate its degradation. Additionally, interactions with other medications or substances can alter its pharmacokinetics and pharmacodynamics, impacting its overall effectiveness .
安全和危害
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to handle it in a well-ventilated place, wear suitable protective clothing, and avoid contact with skin and eyes .
生化分析
Biochemical Properties
2-(1-Piperazinyl)pyrimidine plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is an antagonist of α2-adrenergic receptors (α2-ARs) and is formed from buspirone by the cytochrome P450 (CYP) isoform CYP3A4 in human liver microsomes .
Cellular Effects
The effects of 2-(1-Piperazinyl)pyrimidine on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 2-(1-Piperazinyl)pyrimidine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of 2-(1-Piperazinyl)pyrimidine can change in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-(1-Piperazinyl)pyrimidine vary with different dosages in animal models. It has been observed to inhibit decreases in gastrointestinal transit induced by clonidine in rats .
Metabolic Pathways
2-(1-Piperazinyl)pyrimidine is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
2-(1-Piperazinyl)pyrimidine is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of 2-(1-Piperazinyl)pyrimidine and its effects on activity or function are significant. It may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .
属性
IUPAC Name |
2-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-2-10-8(11-3-1)12-6-4-9-5-7-12/h1-3,9H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRBFGEHILMYPTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864967 | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20980-22-7, 125523-53-7 | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20980-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Pyrimidinyl)piperazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020980227 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kampirone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125523537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(piperazin-1-yl)pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-(2-PYRIMIDINYL)PIPERAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B5B38F56 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


